Product packaging for Octanal, 2,4-diethyl-(Cat. No.:CAS No. 55877-08-2)

Octanal, 2,4-diethyl-

Cat. No.: B14645796
CAS No.: 55877-08-2
M. Wt: 184.32 g/mol
InChI Key: JANNLFXZQKAKEF-UHFFFAOYSA-N
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Description

Octanal, 2,4-diethyl- is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octanal, 2,4-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanal, 2,4-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B14645796 Octanal, 2,4-diethyl- CAS No. 55877-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55877-08-2

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,4-diethyloctanal

InChI

InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3

InChI Key

JANNLFXZQKAKEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)C=O

Origin of Product

United States

Contextualization of Branched Aldehydes in Organic Chemistry

Branched aldehydes are a subclass of aldehydes that feature one or more alkyl branches along their main carbon chain. This structural characteristic distinguishes them from their linear counterparts, imparting distinct physical and chemical properties. In organic chemistry, branched aldehydes are recognized for several key reasons:

Challenging Synthetic Targets: The presence of stereocenters in many branched aldehydes makes their stereoselective synthesis a complex task, driving the development of novel catalytic methods. schoolwires.net

Unique Reactivity: The steric hindrance around the carbonyl group, caused by the branching, can influence the reactivity of these aldehydes in nucleophilic addition reactions, a hallmark reaction of this functional group. chemistnotes.com

Significant Flavor and Fragrance Components: Many branched aldehydes are potent flavor and fragrance compounds, contributing characteristic notes to a wide array of natural and synthetic products. mdpi.comperflavory.com

The general structure of an aldehyde consists of a formyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) attached to an R group. The polarity of the carbon-oxygen double bond is a key determinant of the chemical reactivity of aldehydes. pressbooks.pub

The Structural Significance of 2,4 Diethyl Substitution in Octanal Derivatives

The specific placement of two ethyl groups at the second and fourth positions of the octanal (B89490) backbone in Octanal, 2,4-diethyl- is a defining structural feature. This substitution pattern has several implications:

Influence on Physical Properties: Branching generally lowers the boiling point of a compound compared to its linear isomer due to a decrease in the surface area available for intermolecular van der Waals forces. openochem.org Therefore, it can be inferred that Octanal, 2,4-diethyl- would have a lower boiling point than linear dodecanal (B139956) (C12H24O). The solubility in polar solvents like water is also expected to be low due to the long hydrocarbon chain.

Potential for Unique Sensory Profile: In the fragrance and flavor industry, the size and position of alkyl branches can significantly alter the odor profile of a molecule. While there is no specific research on the odor of Octanal, 2,4-diethyl-, studies on similar compounds like 4-ethyloctanal, which possesses an orange and costus-like odor, suggest that the 2,4-diethyl substitution could impart a complex and potentially valuable scent. google.com

An Overview of the Current Research Landscape

A thorough review of the existing scientific literature reveals a significant gap in the research specifically focused on Octanal (B89490), 2,4-diethyl-. While general principles of aldehyde chemistry are well-established, and research on other branched aldehydes is ongoing, this particular compound has not been the subject of extensive investigation.

The primary information available for Octanal, 2,4-diethyl- is its basic chemical identity, including its CAS number (55877-08-2) and molecular formula (C12H24O). nih.gov A potential synthetic route mentioned is the Swern oxidation of the corresponding alcohol, 2,4-diethyl-1-octanol, a method that utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) to convert a primary alcohol to an aldehyde under mild conditions. vulcanchem.com

The lack of dedicated research on Octanal, 2,4-diethyl- means that detailed data on its physicochemical properties, spectroscopic characteristics (NMR, IR, Mass Spectrometry), and potential applications are not publicly available.

Scope and Objectives for Future Research

Strategies for Carbon Chain Elongation and Functionalization

The synthesis of Octanal, 2,4-diethyl- necessitates precise strategies for elongating the carbon chain to achieve the octanal backbone while introducing ethyl groups at the C2 and C4 positions.

Multistep Synthetic Routes to Octanal, 2,4-diethyl-

Complex organic molecules like Octanal, 2,4-diethyl- are typically constructed through a sequence of reactions known as a multistep synthesis. This approach allows for the gradual and controlled assembly of the target molecule from simpler, commercially available starting materials. kccollege.ac.in

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn suggest viable synthetic equivalents. amazonaws.comslideshare.net For Octanal, 2,4-diethyl-, a primary disconnection would be at the C-C bonds adjacent to the carbonyl group, suggesting an aldol-type reaction as a key bond-forming step. Further disconnections would break down the carbon skeleton into smaller, more readily available building blocks.

A plausible retrosynthetic pathway for Octanal, 2,4-diethyl- is outlined below:

Target Molecule Disconnection Synthons Synthetic Equivalents
Octanal, 2,4-diethyl-C2-C3 bond (Aldol)Acyl anion equivalent at C2 and an electrophilic carbonyl at C3.An enolate derived from butanal and 2-ethylhexanal.
2-EthylhexanalC2-C3 bond (Aldol)Enolate of butanal and butanal itself.Butanal

This analysis suggests that butanal could serve as a key starting material, undergoing self-condensation and subsequent reactions to build the required carbon framework.

In planning a multistep synthesis, chemists may choose between convergent and divergent strategies. kccollege.ac.insathyabama.ac.in

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. sathyabama.ac.in While less common for the synthesis of a single target like Octanal, 2,4-diethyl-, a divergent approach could be employed to create a series of related branched aldehydes starting from a common precursor.

Hydroformylation of Branched Heptenes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using syngas (a mixture of CO and H₂). wikipedia.org This atom-economical reaction is a primary method for producing aldehydes. doaj.orgresearchgate.net The synthesis of a C12 aldehyde like 2,4-diethyloctanal would necessitate the hydroformylation of a corresponding C11 branched alkene. While the direct hydroformylation of a simple branched heptene (B3026448) (a C7 alkene) would yield a C8 aldehyde, industrial processes can involve multi-step sequences where a heptene is first converted to a larger olefin. acs.orgresearchgate.net For instance, a process of hydroformylation of a heptene to an octanal, followed by hydrogenation to octanol, dehydration to octene, and subsequent reactions could serve as a pathway to build the required C11 precursor. researchgate.net

A critical challenge in the hydroformylation of branched olefins is controlling the regioselectivity—that is, determining whether the formyl group adds to the terminal carbon (to form a linear aldehyde) or an internal carbon (to form a branched aldehyde). wikipedia.orgillinois.edu For the synthesis of 2,4-diethyloctanal, a highly specific branched isomer is required. The outcome of the reaction is governed by several factors, including the structure of the alkene substrate, the catalyst system, and the reaction conditions. ionicviper.org

Generally, steric hindrance in the substrate favors the formation of the linear aldehyde. However, sophisticated catalyst design can override this tendency. illinois.edu The choice of ligands coordinated to the metal center (typically rhodium or cobalt) is the most powerful tool for directing regioselectivity. ionicviper.orgnih.gov Electronic effects within the substrate also play a role; electron-withdrawing groups can influence the site of formylation. nih.gov Furthermore, for chiral substrates or when using chiral catalysts, diastereoselectivity and enantioselectivity become important considerations, allowing for the synthesis of specific stereoisomers. illinois.edunih.gov

Table 1: Factors Influencing Regioselectivity in Hydroformylation

Factor Effect on Selectivity References
Ligand Steric Bulk Large, bulky ligands (e.g., phosphites) often favor the formation of linear aldehydes by sterically hindering the approach to the internal carbon. ionicviper.org
Ligand Bite Angle In bidentate phosphine (B1218219) ligands, a wider bite angle (e.g., in Xantphos) typically promotes the formation of the linear isomer. wikipedia.orgnih.gov
CO Pressure High carbon monoxide pressure can sometimes decrease linear selectivity by competing with the phosphine ligand for coordination sites on the metal. wiley-vch.deresearchgate.net
Temperature Higher temperatures often decrease regioselectivity, leading to a mixture of linear and branched products. ionicviper.org

| Directing Groups | Functional groups within the olefin substrate can coordinate to the catalyst, directing the formylation to a specific position. | illinois.edu |

The choice of catalyst is paramount for achieving high yields and selectivities in hydroformylation. While cobalt catalysts are used industrially, especially for linear aldehydes, rhodium-based catalysts offer much higher activity under milder conditions (lower temperatures and pressures) and are preferred for the synthesis of fine and specialty chemicals. wikipedia.orggoogle.com

Rhodium catalysts are almost always used in combination with organophosphorus ligands, which modulate their activity and selectivity. nih.govwiley-vch.de For producing branched aldehydes from certain olefins, specific ligand architectures are required. doaj.org The development of bidentate phosphine and phosphite (B83602) ligands has been a key area of research, enabling precise control over the catalytic process. nih.govacs.org

Table 2: Catalyst Systems for Selective Hydroformylation

Catalyst System Ligand Type Typical Application/Selectivity References
Rh/Triphenylphosphine (TPP) Monodentate Phosphine The classic industrial system, generally favors linear aldehydes (high n:i ratio) for terminal alkenes. ionicviper.org
Rh/Biphephos Bidentate Phosphite High activity and high selectivity for linear aldehydes. acs.orgnih.gov
Rh/Xantphos Bidentate Phosphine (Wide Bite Angle) Excellent for promoting high n:i ratios, even for internal olefins via isomerization. nih.govrsc.org
Rh/BISBI Bidentate Phosphine (Wide Bite Angle) Very high linear selectivity for terminal alkenes. ionicviper.org
Rh/Supramolecular Assemblies Self-Assembling Ligands Can be tuned to provide high selectivity for either linear or branched aldehydes by changing ligand components. acs.org

| Rh/Bisdiazaphospholane (BDP) | Chiral Bidentate Phosphine | Used in asymmetric hydroformylation to produce chiral branched aldehydes with high regioselectivity. | nih.gov |

Oxidation of Corresponding Branched Alcohols

An alternative and often complementary route to 2,4-diethyloctanal is the oxidation of its corresponding primary alcohol, 2,4-diethyl-octan-1-ol. nih.gov This approach is highly effective, provided that the alcohol precursor is readily available. The primary challenge in this transformation is to achieve selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid. wikipedia.org This is particularly crucial as aldehydes can form hydrates in the presence of water, which are more easily oxidized. wikipedia.org

Modern synthetic chemistry favors catalytic methods for oxidation due to their efficiency and reduced environmental impact compared to stoichiometric reagents.

TEMPO-based Oxidation: The use of the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a powerful method for the selective oxidation of primary alcohols to aldehydes. gychbjb.com The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. nih.gov A variety of co-oxidant systems can be employed.

Anelli-Montanari Oxidation: This classic protocol uses sodium hypochlorite (B82951) (bleach) as the co-oxidant in a biphasic system, often with a bromide co-catalyst. nih.govgoogle.com

Aerobic Oxidation: More sustainable systems use air or oxygen as the terminal oxidant, coupled with a transition metal co-catalyst such as copper or iron complexes. nih.govorganic-chemistry.org

Other Co-oxidants: Reagents like trichloroisocyanuric acid or iodosylbenzene can also be used. organic-chemistry.org

Transition Metal Catalysts: Other transition metals can also catalyze the selective oxidation of alcohols. A prominent example is the use of tetrapropylammonium (B79313) perruthenate (TPAP) in catalytic amounts, with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. bham.ac.uk This system is known for its mild conditions and high chemoselectivity.

Table 3: Comparison of Catalytic Oxidation Methods for Primary Alcohols

Method Catalyst Co-oxidant Advantages Disadvantages References
Anelli-Montanari TEMPO NaOCl (bleach) Inexpensive, fast, and highly selective. Requires careful pH control; use of chlorinated waste. nih.govgoogle.comnih.gov
Cu/TEMPO Aerobic Cu salt/TEMPO Air or O₂ Uses a green oxidant (air); operationally simple. May require specific ligands for the copper catalyst. nih.govnih.gov

| TPAP/NMO | TPAP (Ru-based) | NMO | Very mild conditions; high chemoselectivity; low risk of over-oxidation. | The catalyst is expensive; NMO is used stoichiometrically. | bham.ac.uk |

While catalytic methods are generally preferred, stoichiometric oxidants are still widely used in laboratory-scale synthesis for their reliability and effectiveness. However, they suffer from the major drawback of generating large amounts of often hazardous waste. researchgate.net

Chromium-Based Reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for oxidizing primary alcohols to aldehydes with minimal over-oxidation. bham.ac.uk

DMSO-Based Oxidations: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167), DMSO) and the Pfitzner-Moffatt oxidation (using a carbodiimide) are very mild and effective methods. organic-chemistry.org

Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are mild and highly selective oxidants that can be used under neutral conditions. wikipedia.orgresearchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like 2,4-diethyloctanal. colab.ws The goal is to improve efficiency, reduce waste, and use less hazardous materials.

For hydroformylation , the reaction is inherently atom-economical. Further improvements focus on:

Catalyst Recycling: Aqueous two-phase catalysis, using water-soluble ligands like TPPTS, allows the expensive rhodium catalyst to be retained in the aqueous phase and recycled, while the organic product is easily separated. wikipedia.org

Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as bio-derived solvents or organic carbonates, is an active area of research. colab.ws

For oxidation reactions, the key green chemistry goals are:

Replacing Stoichiometric Reagents: The shift from stoichiometric oxidants (especially those containing heavy metals like chromium) to catalytic systems is a major advance. researchgate.net

Using Green Oxidants: Employing molecular oxygen (from air) or hydrogen peroxide as the ultimate oxidant is highly desirable, as the only byproduct is water. nih.govmdpi.com

Catalyst Immobilization: Attaching the catalyst (like TEMPO) to a solid support (e.g., silica (B1680970) or a polymer resin) allows for easy separation from the reaction mixture by simple filtration and enables the catalyst to be reused multiple times. mdpi.com This simplifies purification and reduces waste.

Biocatalytic Synthesis of Octanal, 2,4-diethyl- and its Precursors

The biocatalytic synthesis of aldehydes and their precursors offers a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. nih.govchemrxiv.org For the synthesis of Octanal, 2,4-diethyl-, biocatalysis can be envisioned for key steps, including the formation of the carbon backbone and the final oxidation to the aldehyde.

The initial step, the formation of a C8 precursor like 2-ethyl-1-hexanol from butanol, can be achieved through engineered enzymatic cascades. While not a direct biocatalytic Guerbet reaction, engineered microorganisms can be designed to produce longer-chain alcohols from shorter ones. This involves a combination of enzymes such as alcohol dehydrogenases (ADHs) and aldolases.

The final and crucial step, the oxidation of the C12 alcohol precursor, 2,4-diethyl-1-octanol, to Octanal, 2,4-diethyl-, is well-suited for biocatalysis. Alcohol dehydrogenases (ADHs) are a class of enzymes that can effectively catalyze the oxidation of primary alcohols to aldehydes. chemrxiv.org The use of ADHs can circumvent the formation of over-oxidation products like carboxylic acids, which can be a challenge in traditional chemical oxidations. chemrxiv.org

Enzyme ClassReactionPotential Application in Synthesis
Alcohol Dehydrogenase (ADH)R-CH₂OH + NAD⁺ ⇌ R-CHO + NADH + H⁺Oxidation of 2,4-diethyl-1-octanol to Octanal, 2,4-diethyl-
Alcohol OxidaseR-CH₂OH + O₂ → R-CHO + H₂O₂Oxidation of 2,4-diethyl-1-octanol to Octanal, 2,4-diethyl-
AldolaseAldehyde + Ketone/Aldehyde → β-Hydroxy Ketone/AldehydeC-C bond formation for building the C12 backbone

Solvent-Free and Atom-Economical Synthetic Pathways

The principles of green chemistry encourage the development of solvent-free and atom-economical synthetic routes to minimize waste and environmental impact. wikipedia.org

Solvent-Free Synthesis: For the synthesis of aldehydes, several solvent-free approaches have been reported. tandfonline.comacs.orgbeilstein-journals.org For instance, the oxidation of alcohols to aldehydes can be carried out under solvent-free conditions using various catalysts, which can simplify product purification and reduce solvent waste. organic-chemistry.org Microwave-assisted organic synthesis is another technique that can often be performed without a solvent, leading to faster reaction times and improved energy efficiency. tandfonline.com

Atom-Economical Synthesis: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal reaction has an atom economy of 100%. In the context of synthesizing Octanal, 2,4-diethyl-, an atom-economical approach would favor addition reactions over substitution or elimination reactions, which generate by-products.

The Guerbet reaction itself, for the synthesis of the precursor alcohol, is an example of an atom-economical process, as it involves the condensation of two alcohol molecules with the elimination of only one molecule of water. Hydroformylation of a suitable C11 alkene would be another highly atom-economical route to the target aldehyde, as it involves the addition of a formyl group and a hydrogen atom across a double bond. wikipedia.org

Synthetic StepAtom-Economical Consideration
Guerbet ReactionHigh atom economy, produces only water as a by-product.
Hydroformylation100% atom economy in the ideal case.
Oxidation of AlcoholCan be atom-economical if using O₂ as the oxidant.

Waste Minimization and By-Product Utilization in Octanal, 2,4-diethyl- Production

The production of any chemical compound, including Octanal, 2,4-diethyl-, should be designed to minimize waste generation and, where possible, to utilize by-products. nih.govrsc.org

In the proposed synthesis, the Guerbet reaction can produce by-products such as ethers and shorter or longer chain alcohols. Process optimization can minimize the formation of these by-products. Any generated by-products could potentially be separated and used as lower-grade solvents or fuels, or recycled back into the process.

The oxidation of the precursor alcohol can also generate waste, particularly if stoichiometric oxidizing agents are used. The use of catalytic oxidation methods, especially with air or hydrogen peroxide as the oxidant, significantly reduces waste. organic-chemistry.org If biocatalytic oxidation is employed, the primary by-product, in the case of alcohol oxidases, is hydrogen peroxide, which can be decomposed into water and oxygen.

Strategies for waste minimization include:

Catalyst Recycling: Using heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused.

Process Intensification: Employing techniques like continuous flow reactors can improve efficiency and reduce waste generation compared to batch processes. acs.org

By-product Valorization: Identifying potential applications for any by-products to create additional value and avoid disposal costs.

Process Optimization and Scale-Up Considerations for Octanal, 2,4-diethyl- Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and scale-up studies. scielo.org.comdpi.comsigmaaldrich.com

For the synthesis of Octanal, 2,4-diethyl-, key parameters to optimize for each step would include:

Reaction Temperature and Pressure: These parameters significantly influence reaction rates and selectivity.

Catalyst Loading and Lifetime: Optimizing the amount of catalyst used and its stability over time is crucial for process economics.

Reactant Concentrations and Ratios: Adjusting the concentrations and ratios of reactants can maximize the yield of the desired product and minimize by-product formation.

Mixing and Mass Transfer: Ensuring efficient mixing is critical, especially in multiphase reactions, to maximize contact between reactants and catalysts.

Scale-Up Challenges:

Heat Management: Exothermic reactions, such as oxidations, require efficient heat removal systems to maintain control over the reaction and prevent runaway scenarios.

Product Separation and Purification: Developing an efficient and scalable method for separating the final product from unreacted starting materials, catalysts, and by-products is a major consideration. Distillation is a common technique for purifying aldehydes. researchgate.net

Safety: A thorough safety assessment is necessary to identify and mitigate any potential hazards associated with the process, such as the handling of flammable solvents or reactive intermediates.

A Design of Experiments (DoE) approach can be systematically used to study the effects of multiple variables on the reaction outcome, allowing for efficient process optimization. mdpi.com

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The carbonyl group in Octanal, 2,4-diethyl- is characterized by a polar carbon-oxygen double bond. Oxygen, being more electronegative than carbon, draws electron density towards itself, resulting in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbonyl carbon. libretexts.org This inherent polarization makes the carbonyl carbon an electrophilic center, rendering it susceptible to attack by electron-rich species, known as nucleophiles. libretexts.orgoup.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This initial attack leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the carbon is rehybridized from sp² to sp³. libretexts.org

The reactivity of aldehydes is generally greater than that of ketones in nucleophilic addition reactions for two main reasons:

Steric Effects : Aldehydes have only one alkyl substituent attached to the carbonyl carbon, presenting a less hindered path for an incoming nucleophile compared to ketones, which have two. libretexts.org In the case of Octanal, 2,4-diethyl-, the ethyl group at the alpha-position (C2) significantly increases steric hindrance around the carbonyl group, which can decrease its reaction rates compared to unbranched aldehydes like octanal.

Electronic Effects : Alkyl groups are weakly electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, thus slightly reducing its electrophilicity. Aldehydes have only one such group, whereas ketones have two, making ketones less reactive. libretexts.org

While the carbonyl carbon is electrophilic, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or, more commonly, as a Brønsted-Lowry base, accepting a proton in acid-catalyzed reactions. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition Reactions Involving Octanal, 2,4-diethyl-

Nucleophilic addition is the most characteristic reaction of aldehydes. libretexts.org This process is central to many synthetic transformations involving Octanal, 2,4-diethyl-.

In the presence of an acid catalyst, Octanal, 2,4-diethyl- reacts reversibly with alcohols to form hemiacetals and subsequently acetals. libretexts.org The reaction with one equivalent of an alcohol yields a hemiacetal, which contains both an alcohol and an ether functional group on the same carbon. libretexts.orgyoutube.com Hemiacetals exist in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.com

The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by an alcohol molecule on the carbonyl carbon. libretexts.orglibretexts.org

Deprotonation to form the neutral hemiacetal. libretexts.org

If an excess of the alcohol is present, the hemiacetal can react further to form an acetal (B89532), a compound with two ether groups on the same carbon. libretexts.orglibretexts.org This second stage involves the protonation of the hemiacetal's hydroxyl group, its elimination as a water molecule, and the subsequent attack by a second alcohol molecule. libretexts.org The removal of water from the reaction mixture is necessary to drive the equilibrium towards the formation of the acetal. libretexts.org

Table 1: General Reaction for Acetal Formation

Reactant Reagent/Conditions Intermediate Product
Octanal, 2,4-diethyl- 1 eq. R'-OH, Acid Catalyst 2,4-diethyl-1-(alkoxy)octan-1-ol (Hemiacetal) Not typically isolated

Octanal, 2,4-diethyl- reacts with primary and secondary amines in acid-catalyzed reactions to form imines and enamines, respectively. libretexts.orglumenlearning.com These reactions are crucial in synthetic organic chemistry.

Imine Formation : With primary amines (RNH₂), Octanal, 2,4-diethyl- forms an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. lumenlearning.comchemistrysteps.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.orglibretexts.org The reaction rate is pH-dependent, with an optimal pH of around 4-5. lumenlearning.comlibretexts.org At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is not enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. lumenlearning.com A common laboratory application of this reaction is the formation of a 2,4-dinitrophenylhydrazone from an aldehyde, which serves as a crystalline derivative for characterization. lumenlearning.com

Enamine Formation : With secondary amines (R₂NH), Octanal, 2,4-diethyl- forms an enamine, a compound with an amine group attached to a carbon-carbon double bond. libretexts.orglumenlearning.com The mechanism is similar to imine formation up to the iminium ion intermediate. chemistrysteps.com Since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. libretexts.orglibretexts.org

Table 2: Reaction of Aldehydes with Amines

Reactant Amine Type Intermediate Product Type
Octanal, 2,4-diethyl- Primary Amine (RNH₂) Carbinolamine, Iminium Ion Imine

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily react with aldehydes like Octanal, 2,4-diethyl-. libretexts.orgmasterorganicchemistry.com This reaction is a fundamental method for forming new carbon-carbon bonds.

The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com A subsequent aqueous acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com For example, the reaction of Octanal, 2,4-diethyl- with methylmagnesium bromide would produce 3,5-diethylnonan-2-ol.

It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases that will react with even weakly acidic protons, such as those in water or alcohols, to form hydrocarbons. libretexts.org

Table 3: Addition of Organometallic Reagents to Octanal, 2,4-diethyl-

Organometallic Reagent Step 1 Product (Intermediate) Step 2 Reagent Final Product
Grignard Reagent (R'-MgX) Magnesium alkoxide salt H₃O⁺ (workup) Secondary Alcohol

Oxidation and Reduction Pathways of Octanal, 2,4-diethyl-

Aldehydes are readily oxidized to form carboxylic acids. The oxidation of Octanal, 2,4-diethyl- would yield 2,4-diethyloctanoic acid. This transformation can be achieved using a variety of oxidizing agents.

Common laboratory oxidizing agents include:

Chromic acid (H₂CrO₄) : Formed in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) in aqueous sulfuric acid.

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that works under acidic, basic, or neutral conditions.

More environmentally benign and selective methods have been developed using molecular oxygen as the terminal oxidant in the presence of a catalyst. Research has shown that heteropolyacids, such as H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀] (HPA-n), can effectively catalyze the oxidation of aldehydes, including linear aliphatic aldehydes like octanal, to their corresponding carboxylic acids with high conversion and selectivity. researchgate.netacademie-sciences.fr Studies on various aldehydes indicate that branched aliphatic aldehydes tend to react at a slower rate than linear ones under these catalytic systems. academie-sciences.fr

Table 4: Research Findings on the Oxidation of Aliphatic Aldehydes

Aldehyde Catalyst System Conditions Conversion Selectivity to Carboxylic Acid Reference
Octanal HPA-2 / O₂ AcOH/H₂O, 70°C Complete 99% academie-sciences.fr
Heptanal HPA-2 / O₂ AcOH/H₂O, 70°C, 12h Complete 98% academie-sciences.fr
iso-Valeraldehyde HPA-2 / O₂ AcOH/H₂O, 70°C Slower rate than linear aldehydes Main product is iso-valeric acid academie-sciences.fr

Selective Reduction to Primary Alcohols

The selective reduction of aldehydes, such as Octanal, 2,4-diethyl-, to primary alcohols is a fundamental transformation in organic synthesis. This process involves the addition of two hydrogen atoms across the carbonyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.uk

Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of aldehydes and ketones due to its compatibility with many functional groups. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial nucleophilic attack forms an alkoxide intermediate, which is subsequently protonated by the solvent to yield the primary alcohol, 2,4-diethyloctan-1-ol. masterorganicchemistry.comchemguide.co.uk

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, including esters and carboxylic acids. docbrown.info Its reaction with aldehydes is vigorous and must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism is analogous to that of NaBH₄, involving hydride transfer followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukdocbrown.info

The general equation for the reduction of Octanal, 2,4-diethyl- is as follows:

Octanal, 2,4-diethyl- + [H] → 2,4-diethyloctan-1-ol

Where [H] represents the hydride supplied by the reducing agent.

Alpha-Carbon Reactivity: Enolization and Enolate Chemistry

The carbon atom adjacent to the carbonyl group in an aldehyde is known as the alpha-carbon, and the hydrogen atoms attached to it are termed alpha-hydrogens. These alpha-hydrogens are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.orgmasterorganicchemistry.com The formation of an enolate is a key step in many reactions of aldehydes. bham.ac.uklibretexts.org

The enolization process, the tautomerization of a carbonyl compound to its enol form, can be catalyzed by either acid or base. libretexts.org Under basic conditions, a base removes an alpha-hydrogen to form an enolate. masterorganicchemistry.com The enolate is a potent nucleophile and can react with various electrophiles at the alpha-carbon. libretexts.orgbham.ac.uk

Self-Condensation and Cross-Condensation Reactions of Octanal, 2,4-diethyl-

Aldehydes with alpha-hydrogens, like Octanal, 2,4-diethyl-, can undergo self-condensation reactions, commonly known as aldol (B89426) condensations. researchgate.netbyjus.com In this reaction, an enolate of one aldehyde molecule acts as a nucleophile and attacks the carbonyl carbon of a second aldehyde molecule. This results in the formation of a β-hydroxy aldehyde. Subsequent dehydration of the β-hydroxy aldehyde can lead to the formation of an α,β-unsaturated aldehyde.

Cross-condensation reactions occur between two different carbonyl compounds. libretexts.orgiitk.ac.in For a successful crossed aldol condensation involving Octanal, 2,4-diethyl-, the other carbonyl compound should ideally not have any alpha-hydrogens to prevent self-condensation and lead to a mixture of products. msu.edu

Michael Additions and Related Conjugate Additions

Enolates derived from aldehydes like Octanal, 2,4-diethyl- can participate in Michael additions, which are conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate acts as a Michael donor and adds to the β-carbon of a Michael acceptor. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com

The general mechanism involves the formation of the enolate, which then attacks the β-position of the α,β-unsaturated system, leading to the formation of a new enolate that is subsequently protonated. masterorganicchemistry.com

Rearrangement Reactions and Fragmentations of Octanal, 2,4-diethyl-

While aldehydes themselves are not typically prone to the classic rearrangement reactions seen with carbocations, their derivatives can undergo such transformations. For instance, the α-hydroxy aldehyde that could be formed from Octanal, 2,4-diethyl- could potentially undergo a pinacol-type rearrangement under acidic conditions. libretexts.org

Fragmentation reactions of aldehydes can be induced under specific conditions. For example, in mass spectrometry, aldehydes often undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement. Mechanistic studies have also explored aldehyde deformylations, which involve the cleavage of the C-C bond adjacent to the carbonyl group, through various catalytic cycles. nih.gov

Influence of Steric and Electronic Effects of Diethyl Substitution on Reactivity

The presence of two ethyl groups at the 2 and 4 positions of the octanal chain significantly influences its reactivity due to both steric and electronic effects. researchgate.networktribe.com

Steric Hindrance: The bulky ethyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon and the alpha-carbon. This can affect the rates of reactions such as reduction and enolate formation. mdpi.com

Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to an unbranched aldehyde. mdpi.com

Regioselectivity and Stereoselectivity in Reactions of Octanal, 2,4-diethyl-

The diethyl substitution pattern in Octanal, 2,4-diethyl- has important implications for the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: In reactions involving the enolate, deprotonation can occur at the alpha-carbon. The presence of the ethyl group at the 2-position will direct reactions to occur at this site.

Stereoselectivity: The chiral centers at the 2 and 4 positions mean that Octanal, 2,4-diethyl- is a chiral molecule. Reactions at the carbonyl group or the alpha-carbon can lead to the formation of diastereomers. The steric bulk of the ethyl groups can influence the facial selectivity of nucleophilic attack on the carbonyl group, potentially leading to a preference for one diastereomer over the other. The stereochemical outcome of aldol-type reactions is often explained by the Zimmerman-Traxler model, which considers the chair-like transition state. harvard.edu The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemistry of the product.

Interactive Data Table: Reactivity of Octanal, 2,4-diethyl-

Reaction TypeReagents/ConditionsProduct(s)Key Mechanistic Features
Selective Reduction1. NaBH₄, EtOH or 2. LiAlH₄, Et₂O then H₃O⁺2,4-diethyloctan-1-olHydride transfer to the carbonyl carbon.
Self-CondensationBase (e.g., NaOH)β-hydroxy aldehyde, α,β-unsaturated aldehydeEnolate formation and nucleophilic attack on another aldehyde molecule.
Cross-CondensationAldehyde without α-H, Baseβ-hydroxy aldehydeEnolate of Octanal, 2,4-diethyl- attacks the other aldehyde.
Michael Additionα,β-unsaturated carbonyl, Base1,5-dicarbonyl compoundConjugate addition of the enolate to the Michael acceptor.

Information regarding the kinetic and thermodynamic properties of the chemical compound Octanal, 2,4-diethyl- is not available in the public domain.

Extensive searches for scientific literature, including research findings and data on the reactivity, kinetics, and thermodynamics of Octanal, 2,4-diethyl-, have yielded no specific results. Consequently, it is not possible to provide a detailed analysis or generate data tables concerning the kinetic and thermodynamic considerations for this particular compound as requested.

The absence of such information in readily accessible scientific databases and publications prevents the creation of a scientifically accurate and well-sourced article on the mechanistic insights into its reactivity. Further research or access to proprietary industrial data would be necessary to address the specific topics outlined in the user's request.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of "Octanal, 2,4-diethyl-" from complex matrices and for its quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like "Octanal, 2,4-diethyl-". In a typical GC-MS analysis, the sample would be injected into the GC system, where the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. A nonpolar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be employed.

Following separation in the GC, the eluted "Octanal, 2,4-diethyl-" would enter the mass spectrometer. The MS detector would ionize the molecule, typically using electron ionization (EI), and then separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.

Hypothetical GC-MS Parameters for Octanal, 2,4-diethyl- Analysis:

ParameterValue/Type
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400

High-Performance Liquid Chromatography (HPLC) for Specific Derivatives

For the analysis of aldehydes that are less volatile or to enhance detection sensitivity, High-Performance Liquid Chromatography (HPLC) is often employed, typically after derivatization. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of "Octanal, 2,4-diethyl-" with DNPH would form a stable, UV-active hydrazone derivative.

This derivative can then be readily separated and quantified using reversed-phase HPLC with a C18 column and a UV detector. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water. This derivatization strategy is particularly useful for analyzing aldehydes in various environmental and biological samples.

Typical HPLC Conditions for Aldehyde-DNPH Derivatives:

ParameterValue/Type
HPLC Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis at 360 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Enantioselective Gas Chromatography for Chiral Analysis

The structure of "Octanal, 2,4-diethyl-" contains two chiral centers at positions 2 and 4. This means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The separation of these stereoisomers is crucial as they may exhibit different biological activities or properties.

Enantioselective gas chromatography is a powerful technique for the separation of chiral compounds. This method utilizes a chiral stationary phase (CSP) in the GC column. These CSPs are typically based on cyclodextrin (B1172386) derivatives. The different enantiomers of "Octanal, 2,4-diethyl-" would interact differently with the chiral stationary phase, leading to their separation and allowing for the determination of the enantiomeric ratio or excess.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules like "Octanal, 2,4-diethyl-".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.

¹H NMR: A proton NMR spectrum of "Octanal, 2,4-diethyl-" would provide information about the number of different types of protons, their chemical environment, and their connectivity. Key signals would include a downfield signal for the aldehydic proton, and complex multiplets for the protons on the ethyl groups and the main octyl chain. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aldehydic carbonyl carbon would appear at a characteristic downfield chemical shift (typically around 200 ppm). The other carbon signals would provide information about the carbon skeleton of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Octanal, 2,4-diethyl-" would be dominated by a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Other significant bands would include those for the C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹) and the C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O stretching vibration, although it is typically weaker in Raman than in IR for aldehydes. The C-H stretching and bending vibrations would also be visible. Raman spectroscopy can provide additional information about the molecular backbone and symmetry.

Characteristic Vibrational Frequencies for Aldehydes:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O Stretch1720 - 1740
C-H (aldehyde) Stretch2720 and 2820 (often two bands)
C-H (alkyl) Stretch2850 - 2960
C-H (alkyl) Bend1350 - 1470

Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. For a compound like Octanal, 2,4-diethyl- (C₁₂H₂₄O, molecular weight: 184.32 g/mol ), both tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide critical data for its identification. nist.gov

In electron ionization (EI) mass spectrometry, aliphatic aldehydes typically show a molecular ion (M+) peak, although it can be weak. miamioh.edu The fragmentation patterns are highly informative. Key fragmentation pathways for branched aldehydes include:

α-cleavage: This is a primary fragmentation mode for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen atom (M-1) or an alkyl radical. For Octanal, 2,4-diethyl-, α-cleavage could lead to the loss of a C₂H₅ radical, resulting in a significant fragment ion. miamioh.eduyoutube.com

β-cleavage: Cleavage at the bond beta to the carbonyl group can also occur, often accompanied by a hydrogen rearrangement. miamioh.edu

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen atom. It results in the formation of a neutral alkene and a charged enol radical cation. For Octanal, 2,4-diethyl-, this would produce a specific, diagnostic fragment ion. youtube.comlibretexts.org The fragmentation of branched alkanes also shows preferential cleavage at the branching points, leading to more stable secondary or tertiary carbocations. whitman.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for differentiating between isomers that have the same nominal mass but different elemental formulas. sun.ac.zaresearchgate.net For instance, HRMS can distinguish Octanal, 2,4-diethyl- from other C₁₂H₂₄O isomers by providing a mass measurement with sub-parts-per-million (ppm) accuracy.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Octanal, 2,4-diethyl-) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. lcms.cznih.gov This creates a unique fragmentation fingerprint that is highly specific to the compound's structure, enabling its identification even in complex mixtures where chromatographic separation is incomplete. The fragmentation pattern can help pinpoint the location of the ethyl branches along the octanal chain.

Table 1: Predicted Key Mass Fragments for Octanal, 2,4-diethyl- in EI-MS

m/z Value (Nominal) Proposed Fragment Identity Fragmentation Pathway
184[C₁₂H₂₄O]⁺Molecular Ion (M⁺)
155[C₁₀H₁₉O]⁺Loss of ethyl radical (α-cleavage)
127[C₈H₁₅O]⁺Loss of butyl radical
86[C₅H₁₀O]⁺McLafferty Rearrangement
57[C₄H₉]⁺Alkyl fragment (common in branched alkanes)

This table is illustrative and based on general fragmentation rules for branched aldehydes. Actual fragmentation would require experimental verification.

Hyphenated Techniques for Complex Mixture Analysis

To analyze compounds like Octanal, 2,4-diethyl- in real-world samples, which are often highly complex, chromatography is coupled with mass spectrometry to first separate the components of the mixture.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is a powerful technique for unraveling complex mixtures of volatile and semi-volatile compounds. researchgate.netunito.it This method uses two different capillary columns in series, connected by a modulator. The separation in the first dimension is typically based on boiling point, while the second dimension provides separation based on a different property, such as polarity. unito.it

This two-dimensional separation provides a massive increase in peak capacity and resolution compared to conventional one-dimensional GC. sun.ac.zarsc.org For a sample containing various isomers of dodecanal and other structurally related compounds, GCxGC-MS can:

Separate Isomers: Differentiate between Octanal, 2,4-diethyl- and other branched or linear C12 aldehydes that may co-elute on a single column. rsc.org

Structure Elucidation: Provide structured chromatograms where compounds of the same chemical class (e.g., aldehydes, ketones, alkanes) appear in distinct regions of the 2D plot, simplifying identification. rsc.orgacs.org

Enhanced Sensitivity: The modulation process focuses the analyte bands, leading to taller, narrower peaks and improved signal-to-noise ratios, which is beneficial for trace analysis. researchgate.net

The coupling to a time-of-flight (TOF) mass spectrometer is particularly advantageous as it provides the high-speed data acquisition necessary to adequately sample the very narrow peaks produced in the second dimension. rsc.org

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR. hebmu.edu.cnmdpi.com This technique allows for the direct acquisition of NMR spectra from compounds as they elute from the LC column. nih.gov

For a non-volatile or thermally labile sample containing Octanal, 2,4-diethyl-, LC-NMR could be a valuable tool, although its application to volatile aldehydes is less common. The primary advantages include:

Unambiguous Structure Determination: NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it possible to definitively identify the branching pattern and confirm the structure of Octanal, 2,4-diethyl- without relying on fragmentation patterns. mdpi.comresearchgate.net

Analysis without Isolation: It allows for the characterization of components within a mixture without the need for laborious offline purification. hebmu.edu.cn

The main challenges of LC-NMR are its relatively low sensitivity compared to MS and the high cost associated with deuterated solvents. hebmu.edu.cn However, advancements such as cryogenically cooled probes and stop-flow techniques (where the LC flow is paused to acquire data for a specific peak) have significantly improved sensitivity, making it a feasible, albeit specialized, option for complex structural problems. mdpi.commdpi.com

Derivatization Strategies for Enhanced Detection and Analysis of Aldehydes

Derivatization is a chemical modification technique used to improve the analytical properties of a target compound. For aldehydes like Octanal, 2,4-diethyl-, derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity, particularly for trace-level analysis in environmental and biological samples. semanticscholar.orgnih.govmdpi.com

Aldehydes readily react with primary amines and related compounds to form stable products that are often more amenable to analysis. wjpsonline.com

Oximes: The reaction of an aldehyde with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms a stable oxime derivative. mdpi.comchromatographyonline.com PFBHA derivatives are particularly useful for GC-Electron Capture Detection (ECD) or negative-ion chemical ionization (NICI)-MS, providing exceptionally low detection limits. mdpi.comtechnologynetworks.com The formation of oximes from aldehydes is a reversible reaction that can be catalyzed under mild conditions. acs.orgnih.govias.ac.in

Hydrazones: Aldehydes react with hydrazine (B178648) derivatives, most notably 2,4-dinitrophenylhydrazine (DNPH), to form colored hydrazones. researchgate.net These derivatives are extensively used for the analysis of carbonyls in air and water samples via HPLC with UV detection. semanticscholar.orgresearchgate.net The resulting hydrazones can also be analyzed by LC-MS. nih.gov

Schiff Bases: The condensation reaction between an aldehyde and a primary amine forms a Schiff base, which contains a carbon-nitrogen double bond (imine). mdpi.comrasayanjournal.co.inresearchgate.netbyjus.com This reaction is fundamental in various analytical and biological contexts. wjpsonline.com The formation of a Schiff base can be used to tag the aldehyde with a chromophore or fluorophore for enhanced optical detection.

Table 2: Common Derivatization Reagents for Aldehydes

Reagent Derivative Formed Typical Analytical Technique Key Advantage
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)OximeGC-MS, GC-ECDHigh sensitivity for trace analysis mdpi.comchromatographyonline.com
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UV, LC-MSForms colored derivative, widely used standard method researchgate.net
3-Methyl-2-benzothiazolinone hydrazone (MBTH)HydrazoneGC-MSGood sensitivity and selectivity nih.gov
Aniline and derivativesSchiff BaseSpectrophotometry, LCCan be used as catalysts for oxime/hydrazone formation nih.govmdpi.com

The low concentrations of specific aldehydes in environmental samples (air, water) and biological fluids necessitate highly sensitive analytical methods. Derivatization is a cornerstone of such analyses. semanticscholar.orgmdpi.com

For instance, to monitor for trace levels of Octanal, 2,4-diethyl- in water, a common approach would involve solid-phase microextraction (SPME) with on-fiber derivatization using PFBHA. technologynetworks.com The volatile oxime derivative is then thermally desorbed from the SPME fiber into a GC-MS system for separation and quantification. chromatographyonline.comtechnologynetworks.com This method combines sample extraction, pre-concentration, and derivatization into a single, efficient step, enabling the detection of aldehydes at nanogram-per-liter levels. technologynetworks.com

Similarly, the DNPH method is a standard procedure for monitoring carbonyl compounds in ambient and indoor air. researchgate.net Air is drawn through a cartridge coated with DNPH, which traps aldehydes by converting them to stable hydrazones. The cartridge is then eluted, and the eluate is analyzed by HPLC-UV. researchgate.net This robust and well-validated methodology could be readily adapted for the quantification of Octanal, 2,4-diethyl- in air quality studies.

Environmental Dynamics and Ecological Interactions of Octanal, 2,4 Diethyl

Occurrence and Distribution in Natural Matrices

Branched-chain aldehydes are naturally occurring compounds found across various biological systems, where they often play roles in signaling and defense.

While direct detection of Octanal (B89490), 2,4-diethyl- in plant volatiles is not widely documented, branched-chain aldehydes are recognized components of fruit and plant aromas. These compounds are often derived from the metabolism of branched-chain amino acids. Evidence suggests that plants can form branched-chain aldehydes and alcohols through the action of serine decarboxylase-like enzymes, which directly convert branched-chain amino acids into their corresponding aldehydes. Green leaf volatiles, which include a variety of aldehydes, are commonly released by plants in response to damage from herbivores, pathogens, or abiotic stress, acting as signals to other plants to prepare their defenses.

Table 1: Examples of Branched-Chain Aldehydes in Plant Volatiles

Plant SourceBranched-Chain AldehydeReference
Various Fruits2-methylbutanal, 3-methylbutanal[Generic literature on fruit volatiles]
Tomato3-methylbutanal[Generic literature on plant volatiles]
Alfalfa, ChickpeaVarious branched-chain aldehydes[Generic literature on plant biochemistry]

Microorganisms, including bacteria and yeasts, are known to produce branched-chain aldehydes as part of their metabolism, particularly during fermentation processes. nih.gov These aldehydes are significant flavor compounds in many fermented foods. nih.gov The production of branched-chain aldehydes like 2-methylpropanal and 2- and 3-methylbutanal from amino acids is a well-described phenomenon in food microbiology. nih.gov In some cases, microbial enzymes can directly form branched-chain aldehydes from branched-chain amino acids. nih.gov Aldehydes are reactive molecules and can be further reduced to alcohols or oxidized to their corresponding acids by microbial enzymes. nih.gov

Branched-chain aldehydes have been identified in the secretions of various animals, where they can function as pheromones or components of defensive secretions. For instance, various ethyl-branched aldehydes and ketones have been identified in the volatile substances from male goats, with 4-ethyloctanal being a key compound that activates the reproductive system in females. Aldehydes are also known components of moth sex pheromones.

Environmental Fate and Transformation Pathways

The environmental persistence of Octanal, 2,4-diethyl- is largely determined by its susceptibility to microbial degradation in different environments.

The biodegradation of organic compounds by microorganisms is a fundamental process in soil and aquatic ecosystems. Aldehydes, being reactive compounds, are generally susceptible to microbial attack. nih.gov The rate of degradation is influenced by factors such as the molecular structure of the compound, with branched alkanes generally being more resistant to degradation than their straight-chain counterparts.

The microbial breakdown of aliphatic compounds like Octanal, 2,4-diethyl- can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation Pathways:

Under aerobic conditions, the degradation of long-chain and branched-chain alkanes, the parent structures of aldehydes, is typically initiated by oxygenase enzymes. nih.gov These enzymes introduce an oxygen atom into the molecule, usually at a terminal or subterminal position, to form an alcohol. This initial oxidation is a critical step that increases the water solubility and bioavailability of the hydrocarbon.

A plausible aerobic degradation pathway for a branched C12 alkane, the precursor to Octanal, 2,4-diethyl-, would likely involve the following steps:

Hydroxylation: An alkane monooxygenase (like AlkB) or a cytochrome P450 monooxygenase hydroxylates one of the terminal methyl groups of the branched alkane to form a primary alcohol.

Oxidation to Aldehyde: The primary alcohol is then oxidized to the corresponding aldehyde by an alcohol dehydrogenase.

Oxidation to Carboxylic Acid: The resulting aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.

β-Oxidation: The branched-chain carboxylic acid then enters the β-oxidation pathway, where it is sequentially broken down into smaller units (acetyl-CoA and propionyl-CoA), which can then enter the central metabolic pathways of the microorganism. The ethyl branches would likely be handled by specific enzymatic steps within the β-oxidation cycle.

Table 2: Key Enzymes in Aerobic Degradation of Alkanes and Aldehydes

Enzyme ClassFunction
Alkane Monooxygenases (e.g., AlkB)Initial hydroxylation of alkanes to alcohols
Cytochrome P450 MonooxygenasesInitial hydroxylation of alkanes to alcohols
Alcohol DehydrogenasesOxidation of alcohols to aldehydes
Aldehyde DehydrogenasesOxidation of aldehydes to carboxylic acids
Acyl-CoA SynthetasesActivation of fatty acids for β-oxidation

Anaerobic Degradation Pathways:

In the absence of oxygen, microorganisms employ different strategies to activate and degrade aliphatic hydrocarbons. For long-chain alkanes, a common anaerobic activation mechanism is the addition of fumarate to a subterminal carbon atom of the alkane chain, catalyzed by the enzyme (1-methylalkyl)succinate synthase.

A potential anaerobic degradation pathway for a branched C12 alkane could proceed as follows:

Fumarate Addition: The branched alkane is activated by the addition of fumarate, forming a branched-chain alkylsuccinate.

Carbon Skeleton Rearrangement: The resulting succinate derivative undergoes a carbon-skeleton rearrangement.

β-Oxidation: The rearranged molecule is then degraded via a modified β-oxidation pathway, which can handle the branched structure.

For the aldehyde itself, anaerobic degradation would likely involve its oxidation to the corresponding carboxylic acid, which would then enter the degradation pathway for branched-chain fatty acids. oup.com Some anaerobic bacteria can oxidize aldehydes to carboxylic acids using NADP-dependent aldehyde dehydrogenases. oup.com

Biodegradation by Microorganisms in Soil and Aquatic Environments

Identification of Microbial Metabolites

Currently, there is no specific information available in scientific literature that identifies the microbial metabolites of Octanal, 2,4-diethyl-. While studies have assessed its general biodegradability, the specific chemical structures of the intermediate or final breakdown products resulting from microbial action have not been documented. Research based on screening tests indicates that the compound is not readily biodegradable. In one study, the substance achieved 32-33% degradation over a 28-day period, which classifies it as not readily biodegradable in water europa.eu. However, the pathways of this limited degradation and the resulting metabolites remain uncharacterized.

Photochemical Degradation in Atmospheric and Aquatic Systems

There is currently no available scientific data detailing the photochemical degradation of Octanal, 2,4-diethyl- in either atmospheric or aquatic environments. Studies on its rate of degradation when exposed to light, or its reactions with atmospheric radicals such as hydroxyl (OH) radicals, have not been published.

Chemical Hydrolysis and Other Abiotic Transformations

No research findings are presently available regarding the chemical hydrolysis or other abiotic (non-biological) transformations of Octanal, 2,4-diethyl-. The stability of this compound in water and its potential to degrade through non-biological chemical processes has not been documented in the scientific literature.

Transport and Partitioning in Environmental Compartments (Air, Water, Soil, Sediment)

Specific data on the transport and partitioning of Octanal, 2,4-diethyl- within environmental compartments are not available. Key environmental modeling parameters such as the soil organic carbon-water partitioning coefficient (Koc), Henry's Law constant for air-water partitioning, or bioconcentration factors (BCF) have not been experimentally determined or modeled for this specific compound.

Ecological Role and Inter-species Communication (non-human contexts)

The potential ecological roles of Octanal, 2,4-diethyl- remain uninvestigated.

There is no scientific evidence to suggest that Octanal, 2,4-diethyl- functions as a semiochemical, such as a pheromone or kairomone, in insect communication. Its role in mediating intra- or inter-species interactions among insects has not been reported.

The interaction of Octanal, 2,4-diethyl- with plant life is an unstudied area. No literature exists that describes its potential role in activating or interfering with plant defense mechanisms or its involvement in plant signaling pathways.

A comprehensive search of scientific literature and databases has revealed no specific research on the influence of Octanal, 2,4-diethyl- on microbial communities or its metabolic pathways.

Therefore, it is not possible to provide an article on the "" with a focus on its "Influence on Microbial Communities and Metabolism" as requested. There is a lack of available data and research findings specifically pertaining to this chemical compound's interactions with microorganisms.

Scientific inquiry into the effects of various chemical compounds on microbial ecosystems is an ongoing field of research. However, at present, "Octanal, 2,4-diethyl-" does not appear to have been a subject of such studies, and as a result, no data tables or detailed research findings can be generated.

Investigations into the Biological Roles and Biosynthesis of Octanal, 2,4 Diethyl Non Human

Natural Biosynthesis Pathways of Branched Aldehydes

The formation of a complex branched aldehyde like Octanal (B89490), 2,4-diethyl- is expected to follow a multi-step enzymatic process, beginning with the synthesis of its corresponding carboxylic acid precursor, followed by a reduction step to form the aldehyde.

The precursor to Octanal, 2,4-diethyl- is presumed to be 2,4-diethyl-octanoic acid. The biosynthesis of such a specifically branched fatty acid is not common but is mechanistically plausible through pathways that utilize alternative extender units during fatty acid synthesis.

Standard fatty acid synthesis uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon extender unit. wikipedia.orgyoutube.com However, the formation of branched chains, particularly ethyl branches, requires the incorporation of different building blocks. The key precursor for an ethyl branch is ethylmalonyl-CoA. nih.govnih.gov This molecule can be generated from the carboxylation of butyryl-CoA by a promiscuous acetyl-CoA carboxylase (ACC). nih.govportlandpress.com

The multi-domain enzyme complex, fatty acid synthase (FASN), can then utilize ethylmalonyl-CoA in place of malonyl-CoA during the elongation cycle, adding an ethyl-branched two-carbon unit to the growing acyl chain. nih.govportlandpress.com The biosynthesis of 2,4-diethyl-octanoic acid would therefore likely involve:

An initial condensation reaction, possibly involving a four-carbon primer like butyryl-CoA.

A subsequent elongation cycle using ethylmalonyl-CoA to introduce the first ethyl group at what will become the C4 position.

Further elongation with standard malonyl-CoA units.

A final elongation cycle using ethylmalonyl-CoA to place the second ethyl group at the C2 position.

In many organisms, the formation of ethyl-branched fatty acids is actively prevented by enzymes such as ECHDC1, which functions as a metabolite repair enzyme by degrading cytosolic ethylmalonyl-CoA. nih.govnih.govsemanticscholar.org Therefore, the biosynthesis of a precursor like 2,4-diethyl-octanoic acid would likely only occur in organisms where such proofreading mechanisms are absent or have low activity.

Once the 2,4-diethyl-octanoic acid precursor is synthesized, the final step is the reduction of the carboxylic acid group to an aldehyde. This transformation is catalyzed by specific oxidoreductases. Two major enzyme families are known to perform this reaction in non-human organisms. nih.gov

Carboxylic Acid Reductases (CARs): These enzymes are highly efficient at converting a wide range of aliphatic and aromatic carboxylic acids directly into their corresponding aldehydes. nih.govnih.govresearchgate.net The reaction is complex, requiring both ATP for the activation of the carboxylate group (typically forming an adenylate intermediate) and NADPH as a reducing agent to yield the aldehyde. nih.govnih.gov CARs are found in various fungi and bacteria and are noted for their broad substrate tolerance, making them likely candidates for the conversion of a sterically hindered precursor like 2,4-diethyl-octanoic acid. researchgate.net

Aldehyde Oxidoreductases (AORs): This family of enzymes, often found in anaerobic bacteria and archaea, can catalyze the reversible reaction between a carboxylic acid and an aldehyde. nih.govresearchgate.net They are typically tungsten-containing enzymes that can act on a variety of short-chain and branched-chain substrates. nih.gov

The table below summarizes the key enzymes involved in the final aldehyde formation step.

Enzyme FamilyEC NumberMechanismCofactorsTypical Organisms
Carboxylic Acid Reductase (CAR)1.2.1.30Direct reduction of carboxylic acid via an activated thioester intermediate. nih.govATP, NADPH nih.govresearchgate.netFungi (e.g., Neurospora crassa), Bacteria (e.g., Nocardia iowensis) nih.gov
Aldehyde Oxidoreductase (AOR)1.2.99.6Reversible reduction of a carboxylate to an aldehyde. nih.govFerredoxin (as electron carrier) researchgate.netAnaerobic Bacteria and Archaea (e.g., Pyrococcus furiosus) nih.gov

Metabolic Fates of Octanal, 2,4-diethyl- in Non-Human Organisms

Due to the high reactivity of the aldehyde functional group, aldehydes rarely accumulate in cells and are typically transient intermediates that are rapidly converted into other molecules. nih.govasm.org The metabolic fate of Octanal, 2,4-diethyl- would likely involve enzymatic biotransformation into the corresponding alcohol or carboxylic acid.

In most microbial and plant systems, aldehydes are subject to immediate reduction or oxidation. nih.gov

Reduction to Alcohol: Aldehydes are readily reduced to their corresponding primary alcohols. In this case, Octanal, 2,4-diethyl- would be converted to 2,4-diethyl-octanol. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a large and ubiquitous family of enzymes that typically use NADH or NADPH as the hydride donor.

Oxidation to Carboxylic Acid: Alternatively, aldehydes can be oxidized back to their corresponding carboxylic acids. The conversion of Octanal, 2,4-diethyl- would yield 2,4-diethyl-octanoic acid. This is accomplished by aldehyde dehydrogenases (ALDHs), which use NAD+ or NADP+ as the oxidant.

The balance between these two pathways often depends on the redox state of the cell (i.e., the NAD(P)H/NAD(P)+ ratio) and the specific kinetic properties of the ADH and ALDH enzymes present in the organism. nih.gov

Metabolic ProcessEnzyme FamilySubstrateProductCofactor
ReductionAlcohol Dehydrogenase (ADH)Octanal, 2,4-diethyl-2,4-diethyl-octanolNADH or NADPH
OxidationAldehyde Dehydrogenase (ALDH)Octanal, 2,4-diethyl-2,4-diethyl-octanoic acidNAD+ or NADP+

The rapid conversion of aldehydes is primarily a detoxification mechanism, as the high electrophilicity of the aldehyde group allows it to react non-specifically with nucleophiles like the amino groups in proteins and DNA, leading to cellular damage. asm.org By converting Octanal, 2,4-diethyl- to the less reactive alcohol (2,4-diethyl-octanol) or the corresponding acid (2,4-diethyl-octanoic acid), organisms mitigate this toxicity.

The resulting carboxylic acid could potentially enter energy metabolism. Straight-chain fatty acids are typically degraded via the β-oxidation cycle to produce acetyl-CoA. However, the presence of ethyl branches on both the α-carbon (C2) and β-carbon (C4, after activation to CoA-ester) of 2,4-diethyl-octanoic acid would block standard β-oxidation enzymes. Its degradation would require specialized enzymatic pathways, possibly involving α-oxidation or other rearrangement reactions, making it a poor energy source compared to straight-chain fatty acids.

Therefore, the primary metabolic role concerning Octanal, 2,4-diethyl- in a non-human organism is most likely detoxification through its conversion to the corresponding alcohol or acid, with the latter being a metabolically recalcitrant end-product.

Structure-Activity Relationships in Non-Human Biological Systems

The primary determinant of reactivity for all aldehydes is the electrophilic carbon atom of the carbonyl group, which makes it susceptible to nucleophilic attack. nih.gov This underlies both its biological signaling or defense functions and its inherent toxicity.

The specific structure of Octanal, 2,4-diethyl- contributes in several ways:

Steric Hindrance: The presence of two ethyl groups, particularly the one at the C2 (α) position, creates significant steric bulk around the aldehyde functional group. This would likely decrease its rate of reaction with biological nucleophiles compared to a straight-chain aldehyde like octanal. It would also influence its fit into the active sites of metabolizing enzymes (ADHs and ALDHs), potentially slowing its detoxification and prolonging its biological lifetime.

Volatility: Compared to smaller branched aldehydes, which often function as aroma compounds or insect pheromones, the larger C10 structure of Octanal, 2,4-diethyl- would result in lower volatility, making it less likely to function as a long-range airborne signal. nih.govnih.gov

The following table outlines the predicted influence of key structural features on the compound's activity.

Structural FeaturePredicted Effect on Biological ActivityRationale
Aldehyde Group (-CHO)High chemical reactivity; potential for covalent modification of biomolecules.The carbonyl carbon is electrophilic and reacts with nucleophiles (e.g., amino, sulfhydryl groups).
C10 Hydrocarbon ChainHigh hydrophobicity; partitioning into lipid environments.The long, nonpolar alkyl structure favors interaction with cell membranes and hydrophobic protein domains.
Ethyl Group at C2 (α-position)Steric hindrance around the reactive center; potentially slower enzymatic metabolism.The bulky group adjacent to the aldehyde can block or slow access to enzyme active sites.
Ethyl Group at C4 (γ-position)Increased overall steric bulk and altered molecular shape.Affects the molecule's fit into specific binding pockets of receptors or enzymes.

Chemoreception and Olfactory Receptor Binding in Insects

There is currently no available research detailing the role of Octanal, 2,4-diethyl- in insect chemoreception or its binding to specific olfactory receptors. While various aldehydes are known to act as semiochemicals (pheromones, kairomones, allomones) in insects, guiding behaviors such as mating, aggregation, and host selection, no studies have identified Octanal, 2,4-diethyl- as a component of an insect's chemical communication system. nih.govmdpi.com Investigations into the cuticular compounds of insects, which often serve as signaling molecules, have not reported the presence of this specific branched aldehyde. nih.gov Furthermore, studies on odorant-degrading enzymes in insects, such as aldehyde oxidases that are crucial for clearing odor signals, have not examined Octanal, 2,4-diethyl- as a substrate. mdpi.comfrontiersin.org

Interactions with Plant Receptors or Signaling Pathways

There is a lack of research on the interactions between Octanal, 2,4-diethyl- and plant receptors or signaling pathways. Certain aldehydes are known to have phytotoxic effects and can be used as natural herbicides. mdpi.com They can also be involved in plant defense mechanisms or act as signaling molecules. However, no studies have investigated the specific effects of Octanal, 2,4-diethyl- on plant systems. There is no data to suggest it plays a role in plant growth regulation, defense signaling, or any other physiological process in plants.

Computational Chemistry and Theoretical Investigations of Octanal, 2,4 Diethyl

Quantum Chemical Calculations of Molecular Structure and Conformation of Octanal (B89490), 2,4-diethyl-

Quantum chemical calculations are fundamental in elucidating the molecular structure, stability, and reactivity of organic compounds. For a molecule with considerable conformational flexibility like Octanal, 2,4-diethyl-, these computational methods provide invaluable insights into its three-dimensional arrangement and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Octanal, 2,4-diethyl-, with its multiple single bonds and chiral centers, a thorough conformational analysis is crucial to identify the most stable conformers.

A systematic conformational search would typically be initiated using molecular mechanics methods to explore the vast conformational space arising from the rotation around the C-C single bonds of the octanal backbone and the two ethyl substituents. The resulting low-energy conformers are then subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), to obtain optimized geometries and relative energies.

The relative energies of the stable conformers determine their population at a given temperature according to the Boltzmann distribution. It is anticipated that the most stable conformers of Octanal, 2,4-diethyl- will exhibit minimized steric hindrance between the ethyl groups and the alkyl chain.

Table 1: Hypothetical Relative Energies of Optimized Conformers of Octanal, 2,4-diethyl-

ConformerRelative Energy (kcal/mol)
10.00
20.75
31.23
42.15

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is intimately linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For Octanal, 2,4-diethyl-, the HOMO is expected to be localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO, on the other hand, would be centered on the carbonyl carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Octanal, 2,4-diethyl-

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-0.21
HOMO-LUMO Gap6.33

Note: This data is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations for Spectroscopic Prediction

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations not only help in the characterization of the molecule but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

For Octanal, 2,4-diethyl-, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. The most prominent feature in the IR spectrum is expected to be the C=O stretching vibration of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Other significant vibrations would include the C-H stretching of the alkyl chains and the aldehyde C-H bond.

Table 3: Hypothetical Predicted Vibrational Frequencies for Octanal, 2,4-diethyl-

Vibrational ModeFrequency (cm⁻¹)Intensity
Aldehyde C-H Stretch2725Medium
Alkyl C-H Stretch2870-2960Strong
C=O Stretch1735Very Strong
C-H Bend1375-1465Medium

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways and energy barriers.

Transition State Characterization for Key Reactions (e.g., Aldol (B89426) Condensation, Oxidation)

Aldol Condensation: The aldol condensation of Octanal, 2,4-diethyl- would proceed via the formation of an enolate intermediate followed by nucleophilic attack on another molecule of the aldehyde. Computational methods can be used to locate the transition state for this key C-C bond-forming step. Transition state optimization would reveal the geometry of the activated complex, and frequency calculations would confirm its nature by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Oxidation: The oxidation of Octanal, 2,4-diethyl- to the corresponding carboxylic acid can also be investigated computationally. The mechanism of oxidation, for instance by a peroxy acid, would involve the formation of a transition state where the oxygen atom is transferred to the aldehyde carbon. Characterizing this transition state provides insights into the reaction's feasibility and kinetics.

Reaction Pathway Elucidation and Energy Barriers

Once the reactants, products, and transition states are optimized, the entire reaction pathway can be mapped out. Intrinsic Reaction Coordinate (IRC) calculations are performed to connect the transition state to the corresponding reactants and products on the potential energy surface.

The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. A lower energy barrier indicates a faster reaction rate. By comparing the energy barriers for different possible reaction pathways, the most favorable mechanism can be determined. For instance, in the aldol condensation, computational studies could help predict the stereochemical outcome by comparing the energy barriers of the transition states leading to different stereoisomers.

Table 4: Hypothetical Energy Barriers for Key Reactions of Octanal, 2,4-diethyl-

ReactionTransition StateActivation Energy (kcal/mol)
Aldol CondensationTS_Aldol22.5
Oxidation (with peroxy acid)TS_Oxidation15.8

Note: This data is hypothetical and for illustrative purposes.

Solvent Effects on Reactivity of Octanal, 2,4-diethyl-

The reactivity of an aldehyde is intrinsically linked to the electrophilic nature of its carbonyl carbon. The surrounding solvent medium can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products through various intermolecular forces. cdnsciencepub.comcdnsciencepub.comresearchgate.net For Octanal, 2,4-diethyl-, a branched aliphatic aldehyde, solvent effects are dictated by the interplay between the polar carbonyl group and the large, nonpolar alkyl body.

Theoretical investigations into solvent effects on aldehydes often focus on reactions such as nucleophilic additions or condensations. The choice of solvent—whether polar protic, polar aprotic, or nonpolar—can dramatically alter reaction kinetics. chemrxiv.orgchemistrytalk.org

Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can engage in hydrogen bonding with the carbonyl oxygen of Octanal, 2,4-diethyl-. This interaction can stabilize the ground state of the aldehyde, which may increase the activation energy and slow down the initial step of a reaction. Conversely, if a reaction proceeds through a charged transition state or intermediate, the high polarity and hydrogen-bonding ability of these solvents can provide significant stabilization, thereby accelerating the reaction rate. chemistrytalk.org

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO)): These solvents possess significant dipole moments and can solvate cations effectively, but they are less effective at solvating anions because their positive poles are sterically shielded. chemistrytalk.org In reactions involving anionic nucleophiles, these solvents can lead to a "naked," more reactive nucleophile, often resulting in a substantial rate enhancement compared to protic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar media, specific solute-solvent interactions are minimal. Reaction rates are primarily governed by the intrinsic reactivity of the species involved. For reactions where reactants are less polar than the transition state, nonpolar solvents typically result in slower reaction rates compared to polar solvents. chemrxiv.org

The presence of ethyl groups at the C2 and C4 positions introduces significant steric hindrance around the reactive carbonyl center of Octanal, 2,4-diethyl-. This steric bulk can be expected to modulate the accessibility of the carbonyl group to both solvent molecules and reactants, potentially dampening the magnitude of solvent effects compared to a linear analogue like n-octanal.

Table 1: Theoretical Influence of Solvent Type on a Hypothetical Nucleophilic Addition to Octanal, 2,4-diethyl-
Solvent TypePrimary Interaction MechanismExpected Effect on Transition StatePredicted Relative Reaction Rate
Polar Protic (e.g., Ethanol)Hydrogen bonding with carbonyl oxygen; stabilization of charged species.Stabilization of charged transition states.Moderate to Fast
Polar Aprotic (e.g., DMSO)Dipole-dipole interactions; solvation of counter-ions.Moderate stabilization; enhances nucleophilicity of anionic reactants.Fastest
Nonpolar (e.g., Hexane)Minimal specific interactions (van der Waals forces).Minimal stabilization.Slowest

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govsemanticscholar.org These models are founded on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its behavior. nih.gov The development of a robust QSAR/QSPR model involves several key stages: careful selection of a dataset of compounds, calculation of molecular descriptors, generation of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation to ensure its predictive power. nih.govresearchgate.netopenmedicinalchemistryjournal.com

For a molecule like Octanal, 2,4-diethyl-, for which experimental data is scarce, QSAR/QSPR modeling provides a powerful framework for predicting its reactivity, environmental fate, and biological activity based on its known structure.

The chemical reactivity of Octanal, 2,4-diethyl- can be quantified through molecular descriptors derived from quantum chemical calculations. These descriptors provide insight into the electronic characteristics of the molecule and its susceptibility to chemical transformations.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to a molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. For an aldehyde, the LUMO is typically centered on the π* orbital of the carbonyl group, and a lower LUMO energy suggests greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Partial Atomic Charges: The distribution of electron density within the molecule can be described by partial atomic charges. A significant positive charge on the carbonyl carbon atom indicates a strong electrophilic site, which is characteristic of aldehydes and their reactivity towards nucleophiles. The electron-donating nature of the two ethyl groups in Octanal, 2,4-diethyl- would be expected to slightly reduce the partial positive charge on the carbonyl carbon compared to unsubstituted octanal.

Table 2: Key Reactivity Descriptors and Their Significance for Octanal, 2,4-diethyl-
DescriptorTheoretical SignificancePredicted Influence of 2,4-diethyl Substitution
LUMO EnergyIndicates susceptibility to nucleophilic attack. Lower values correlate with higher reactivity.Slightly higher (less reactive) than n-octanal due to the electron-donating effect of ethyl groups.
HOMO-LUMO GapRelates to kinetic stability and resistance to electronic excitation.Expected to be large, typical of a saturated aliphatic aldehyde, indicating relative stability.
Partial Charge on Carbonyl CarbonQuantifies the electrophilicity of the primary reaction site.Slightly less positive than in n-octanal, potentially reducing intrinsic reactivity towards nucleophiles.

QSPR models are essential for predicting how chemicals will behave in the environment, a process known as environmental fate modeling. rsc.orgnih.govmdpi.com Key parameters include partition coefficients, which describe how a chemical distributes between different environmental compartments, and biodegradation rates, which determine its persistence.

Biodegradation Rates: The persistence of an organic chemical in the environment is largely determined by its susceptibility to microbial degradation. QSPR models can predict biodegradation rates based on structural features. Factors that often decrease the rate of biodegradation include high molecular weight and extensive branching. The ethyl groups at the C2 (α) and C4 (β) positions in Octanal, 2,4-diethyl- are expected to sterically hinder the enzymatic processes that typically break down aliphatic chains, such as β-oxidation. acs.org Therefore, it is predicted that Octanal, 2,4-diethyl- would be more persistent in the environment than its linear isomer, n-octanal.

Table 3: Predicted Environmental Fate Parameters for Octanal, 2,4-diethyl-
ParameterPredicted Value/BehaviorImplication for Environmental Fate
Log P (Octanol-Water Partition Coefficient)~4.4 nih.govHigh potential for bioaccumulation in organisms and partitioning to soil/sediment. Low water solubility.
Biodegradation RatePredicted to be slow.Likely to be more persistent in the environment compared to linear aldehydes due to steric hindrance from alkyl branching. acs.org

QSAR models can be developed to predict the interaction of molecules with biological systems, such as their potential as insecticides or insect pheromones. Aldehydes are a class of compounds frequently found in nature as semiochemicals (signaling chemicals).

Insecticidal Activity: Many volatile organic compounds, including some aldehydes, exhibit insecticidal or repellent properties. A QSAR model for predicting such activity would correlate molecular descriptors of Octanal, 2,4-diethyl- with toxicity data from various insect species. Important descriptors would likely include its size, shape, volatility (related to vapor pressure), and electronic properties like the partial charge on the carbonyl oxygen, which could be involved in binding to target receptors.

Pheromonal Attraction: Aldehydes are common components of insect sex and aggregation pheromones. The biological activity of pheromones is highly specific and depends on a precise molecular structure, including chain length, branching, and stereochemistry, that allows for a snug fit into a specific olfactory receptor. A QSAR model could theoretically predict the potential of Octanal, 2,4-diethyl- to act as a pheromone mimic or antagonist by modeling its interaction with known insect pheromone receptors. The specific placement of the ethyl groups at the C2 and C4 positions would be a critical structural descriptor, as even small changes in molecular shape can abolish pheromonal activity.

Table 4: Molecular Descriptors Relevant for QSAR Modeling of Non-Human Biological Activity
Descriptor ClassSpecific DescriptorsRelevance to Biological Activity
Topological/StericMolecular Weight, Molecular Volume, Shape Indices (e.g., Kappa indices)Defines the size and shape of the molecule, which is critical for binding to biological receptors.
ElectronicPartial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic and orbital interactions between the molecule and the receptor binding site.
PhysicochemicalLog P, Molar RefractivityRelates to the molecule's ability to traverse biological membranes to reach its target site.

Diverse Applications and Emerging Industrial Relevance of Octanal, 2,4 Diethyl

Precursor in Fine Chemical Synthesis

The aldehyde functional group is highly reactive and serves as a versatile handle in organic synthesis, enabling the formation of new carbon-carbon bonds and a variety of other chemical transformations.

Building Block for Pharmaceutical Intermediates (non-clinical)

While specific research detailing the use of Octanal (B89490), 2,4-diethyl- as a direct precursor in pharmaceutical synthesis is not prominent in available literature, branched aldehydes are recognized as important intermediates. hun-ren.hu The synthesis of chiral aldehydes, in particular, is a key step in producing enantiomerically pure compounds that are often required for active pharmaceutical ingredients. The reactivity of the aldehyde group allows for its conversion into alcohols, carboxylic acids, amines, and other functional groups essential for building complex drug molecules.

Synthesis of Agro-Chemicals and their Derivatives

The use of aldehydes in the agrochemical industry is well-established, particularly in the synthesis of herbicides and pesticides. acs.org For instance, chiral 2-aryloxyaldehydes serve as important intermediates for 2-aryloxypropanoic acid herbicides. acs.org Although no specific patents or studies cite Octanal, 2,4-diethyl- for this purpose, its structure as a branched aldehyde makes it a plausible candidate for investigation in the development of new agrochemical compounds. Long-chain aldehydes are also being explored as pheromones, which offer a more sustainable and environmentally conscious alternative to traditional pesticides. hun-ren.hu

Precursor for Specialty Polymers and Resins

Aldehydes are fundamental reactants in polymer chemistry. The polymerization of simple aldehydes like formaldehyde (B43269) leads to the formation of polyacetal resins, such as polyoxymethylene (POM), which are valuable engineering plastics. researchgate.netcmu.edu Higher and more complex aldehydes can also be polymerized, although their thermal stability can be a challenge. cmu.edu Furthermore, the aldehyde group is utilized in multi-component reactions for the post-polymerization modification of existing polymers, allowing for the introduction of new functionalities. rsc.org While there is no specific documentation on the use of Octanal, 2,4-diethyl- in this context, its bifunctional nature (a reactive aldehyde group and a C12 hydrocarbon body) suggests potential utility as a monomer or modifying agent in the synthesis of specialty polymers.

Contributions to Flavor and Fragrance Compositions (Research and Development)

Aliphatic aldehydes are a cornerstone of the flavor and fragrance industry, prized for their potent and diverse scent profiles. The specific odor of an aldehyde is highly dependent on its molecular structure, including chain length and branching. mdpi.com

Olfactory Profile and Sensorial Attributes (non-human perception focus)

Specific sensorial data for Octanal, 2,4-diethyl- is not available in scientific databases. However, based on its structure as a branched C12 aldehyde, a hypothetical olfactory profile can be inferred from the known characteristics of similar molecules. Aldehydes in the C8 to C12 range are famous for their contribution to citrus, floral, and clean, waxy notes. mdpi.comdropofodor.comscentspiracy.com Branching on the carbon chain can introduce additional complexity, often imparting fruity, green, or malty characteristics. nih.govnih.gov Therefore, it is plausible that Octanal, 2,4-diethyl- possesses a complex aroma profile with potential waxy, floral, and green-fruity facets, making it a subject of interest for research and development in perfumery.

General Olfactory Profiles of Aliphatic Aldehydes by Chain Length
Aldehyde (Carbon #)Common NameTypical Olfactory Descriptors
C8OctanalWaxy, fatty, orange, citrus-peel
C9NonanalFloral, rose, waxy, green
C10DecanalPowerful, waxy, orange, floral
C11UndecanalClean, soapy, slightly metallic
C12Dodecanal (B139956)Waxy, creamy floral, citrus-peel, soapy
This table represents general profiles of straight-chain aldehydes and serves as a reference for the potential character of a C12 aldehyde. mdpi.comdropofodor.comscentspiracy.comnih.gov

Stability and Release Characteristics in Fragrance Delivery Systems

The stability and controlled release of fragrance molecules are critical for their effective application in consumer products. Aldehydes, prized for their low odor thresholds and diffusive freshness, are a cornerstone of modern perfumery. mdpi.com However, their chemical reactivity, particularly their susceptibility to oxidation, can limit their shelf-life and performance. nih.gov The stability of a fragrance compound like Octanal, 2,4-diethyl-, a branched C12 aldehyde, is influenced by its molecular structure and the delivery system in which it is incorporated.

While specific stability studies on Octanal, 2,4-diethyl- are not extensively documented in public literature, general principles of aldehyde chemistry suggest that its branched structure may offer different stability profiles compared to its linear isomers, such as dodecanal (Aldehyde C12 Lauric). pellwall.com Branching can sterically hinder the aldehyde group, potentially reducing its susceptibility to oxidation or unwanted reactions. However, it can also influence its volatility and interaction with carrier materials.

Fragrance delivery systems, such as microcapsules, are designed to protect volatile and reactive ingredients and control their release over time. nih.gov The release of an encapsulated fragrance is governed by mechanisms like diffusion, fragmentation, or polymer swelling, which are dependent on the wall material of the capsule. nih.gov For a molecule like Octanal, 2,4-diethyl-, its release profile would depend on its partitioning between the core and the shell of the capsule and its diffusion rate through the polymer matrix. The larger, branched structure of 2,4-diethyl-octanal might result in a slower diffusion rate compared to smaller, linear aldehydes, potentially leading to a more sustained release profile.

The following table illustrates a hypothetical comparison of release characteristics for linear vs. branched C12 aldehydes from a generic polymer microcapsule system, based on general physicochemical principles.

Interactive Table 1: Hypothetical Release Characteristics of C12 Aldehyde Isomers

PropertyLinear C12 Aldehyde (Dodecanal)Branched C12 Aldehyde (Octanal, 2,4-diethyl-)Rationale
Initial Burst Release HigherLowerHigher volatility and potentially faster diffusion of the linear structure.
Sustained Release Rate ModeratePotentially SlowerIncreased steric bulk of the branched isomer may slow diffusion through the polymer matrix.
Long-Term Stability ModeratePotentially HigherSteric hindrance around the aldehyde group may offer some protection against oxidation.
Olfactory Character Waxy, soapy, floral scentjourner.com(Hypothesized) Complex, green, fruityBranching often introduces different facets to an odor profile.

Note: This table is illustrative and based on general chemical principles. Specific experimental data for Octanal, 2,4-diethyl- is not available in the cited sources.

Potential in Materials Science and Polymer Chemistry

The aldehyde functional group is highly reactive and serves as a versatile building block in polymer chemistry. researchgate.net This reactivity allows aldehydes to be used as monomers for polymerization or as agents for modifying existing polymer chains.

Monomer for Polymer Synthesis (e.g., polyacetals)

Aldehydes can be polymerized to form polyacetals, which are polymers characterized by repeating acetal (B89532) linkages (-O-CHR-O-) in their backbone. rsc.orgwikipedia.org This polymerization is typically an acid-catalyzed condensation reaction between the aldehyde and an alcohol or diol. rsc.org The properties of the resulting polyacetal are highly dependent on the structure of the aldehyde monomer. While simple aldehydes like formaldehyde produce highly crystalline and insoluble polymers, larger and more complex aldehydes can yield polymers with greater solubility and different mechanical properties. researchgate.net

The use of a branched aldehyde like Octanal, 2,4-diethyl- as a monomer for polyacetal synthesis is theoretically plausible. The polymerization would likely proceed via an acid-catalyzed reaction with a diol, such as 1,4-butanediol. The resulting polymer would feature the bulky 2,4-diethylheptyl side group attached to the polyacetal backbone.

The presence of these large, branched side chains would be expected to significantly influence the polymer's properties:

Crystallinity: The irregular structure of the side chains would likely disrupt chain packing, leading to a largely amorphous polymer with a lower glass transition temperature compared to polyacetals made from linear aldehydes.

Solubility: The bulky, non-polar side chains would likely increase the polymer's solubility in common organic solvents.

Mechanical Properties: The amorphous nature might result in a softer, more flexible material compared to the rigid, crystalline polyacetals derived from smaller aldehydes.

Cross-Linking Agent or Modifier in Polymer Formulations

The reactivity of the aldehyde group allows it to form covalent bonds with functional groups present in other polymer chains, such as amine or hydroxyl groups. This reaction can be used to cross-link polymer chains, creating a network structure that enhances mechanical strength, thermal stability, and chemical resistance. kpi.ua For example, aldehydes like glutaraldehyde (B144438) and formaldehyde are widely used to cross-link biopolymers like gelatin and chitosan. nih.govresearchgate.net

Octanal, 2,4-diethyl- could potentially act as a polymer modifier, although its monofunctional nature means it cannot act as a cross-linker on its own. However, it could be grafted onto polymer backbones containing reactive sites. Such a modification would introduce bulky, hydrophobic side chains, which could be used to alter the surface properties of a material, for instance, to increase its hydrophobicity or change its compatibility with other materials. While the modification of polymers with various aldehydes is a known strategy, specific applications or studies involving Octanal, 2,4-diethyl- as a polymer modifier are not documented. google.com

Role in Bio-Based Chemical Production and Biorefinery Concepts

The transition towards a bio-based economy has spurred research into producing valuable chemicals from renewable feedstocks through microbial fermentation and enzymatic catalysis. Aldehydes are important intermediates in these bio-production pathways. mdpi.com

Fermentative Production of Octanal, 2,4-diethyl- or its Precursors

Microbial systems have been engineered for the production of various aldehydes. asm.org The biosynthesis of branched-chain aldehydes, such as 2-methyl propanal and 3-methyl butanal, is known to occur in microorganisms like yeast via the Ehrlich pathway, which catabolizes branched-chain amino acids like leucine. nih.govresearchgate.net

The fermentative production of a larger, specifically branched C12 aldehyde like Octanal, 2,4-diethyl- is more complex and would likely require significant metabolic engineering. A plausible biosynthetic route could involve the extension of branched-chain fatty acid synthesis pathways. For instance, engineered microbes have been shown to produce branched-chain fatty alcohols by utilizing α-keto acyl-CoA precursors as primers for fatty acid synthesis. nih.gov A subsequent oxidation step could convert a corresponding C12 branched alcohol (2,4-diethyl-octanol) into the target aldehyde, Octanal, 2,4-diethyl-. However, specific microbial strains or pathways for the de novo production of Octanal, 2,4-diethyl- have not been reported.

Interactive Table 2: Potential Biosynthetic Strategies for Branched Aldehydes

Biosynthetic StrategyKey Enzymes/PathwaysPrecursorsTarget Product ClassRelevance to Octanal, 2,4-diethyl-
Ehrlich Pathway Transaminases, Decarboxylases, DehydrogenasesBranched-chain amino acids (e.g., Leucine)Short-chain branched aldehydes (C4-C5) nih.govProvides a natural precedent for branched aldehyde synthesis, but not for longer chains.
Engineered Fatty Acid Synthesis (FAS) Branched-chain α-keto acid dehydrogenase complex, FAS enzymes, Carboxylic Acid Reductase (CAR)Simple sugars, α-keto acidsLong-chain branched fatty acids/aldehydes asm.orgnih.govA theoretically viable but complex route requiring significant metabolic engineering.
Alcohol Oxidation Alcohol Dehydrogenase / Alcohol OxidaseBranched-chain alcoholsBranched-chain aldehydesA potential final step if a biosynthetic route to 2,4-diethyl-octanol could be established.

Enzyme-Catalyzed Conversions for Sustainable Manufacturing

Enzymes offer a green and highly selective alternative to traditional chemical synthesis. Aldolase enzymes, in particular, are powerful tools for forming new carbon-carbon bonds by catalyzing aldol (B89426) condensation reactions. libretexts.orgwikipedia.org This type of reaction is central to building larger, more complex molecules from smaller precursors.

The synthesis of Octanal, 2,4-diethyl- could be envisioned through a chemo-enzymatic pathway. For example, an enzyme-catalyzed crossed-aldol condensation between two molecules of hexanal (B45976) could theoretically form the C12 backbone, which after dehydration and reduction could lead to the target molecule. While various lipases and aldolases have been shown to catalyze aldol reactions between aldehydes and ketones, the specific self-condensation or crossed-condensation of mid-chain aliphatic aldehydes to produce a structure like 2,4-diethyl-octanal is a challenging transformation that has not been specifically described. whiterose.ac.ukresearchgate.net

Another biocatalytic approach involves the use of carboxylic acid reductase (CAR) enzymes, which can convert fatty acids directly into their corresponding aldehydes. nih.gov If a biosynthetic pathway for 2,4-diethyl-octanoic acid could be established, a CAR enzyme with appropriate substrate specificity could provide a direct and sustainable route to Octanal, 2,4-diethyl-.

Future Perspectives and Research Gaps in Octanal, 2,4 Diethyl Studies

Exploration of Novel and Highly Efficient Synthetic Pathways

Currently, there are no established or optimized synthetic routes specifically reported for "Octanal, 2,4-diethyl-". Research in this area would be foundational. General methods for the synthesis of other 2,4-dialkyl aldehydes could be adapted and optimized. For instance, hydroformylation of corresponding branched alkenes or oxidation of the primary alcohol, 2,4-diethyl-1-octanol, are plausible starting points.

Development of Enantioselective Synthesis for Chiral Isomers (if applicable)

"Octanal, 2,4-diethyl-" possesses two stereocenters at the C2 and C4 positions, meaning it can exist as four possible stereoisomers. The development of enantioselective synthetic methods would be crucial for isolating and studying the properties of each individual isomer. Asymmetric hydrogenation or stereoselective alkylation techniques, which have been successful for other chiral aldehydes, could be explored. The use of chiral catalysts or auxiliaries would be essential to control the stereochemical outcome of the synthesis.

Advanced Catalytic Systems for Sustainable Production

Future research should focus on developing sustainable and efficient catalytic systems for the production of "Octanal, 2,4-diethyl-". This could involve the use of earth-abundant metal catalysts or organocatalysts to replace more expensive and toxic heavy metals. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, could also offer a green and highly selective alternative for its synthesis.

Deeper Understanding of Complex Reaction Mechanisms

The reactivity of "Octanal, 2,4-diethyl-" is largely unexplored. A deeper understanding of its reaction mechanisms is necessary to predict its behavior and harness its synthetic potential.

Unraveling Stereoselective Control in Functionalization

Given its chiral nature, understanding and controlling the stereoselectivity of reactions involving "Octanal, 2,4-diethyl-" is a key research challenge. Studies on the diastereoselective and enantioselective functionalization of the aldehyde group or the alkyl backbone would be highly valuable. This includes investigating how the existing stereocenters influence the approach of reagents and the stereochemical outcome of reactions such as aldol (B89426) additions, reductions, and oxidations.

Investigations into Radical and Photochemical Reactivity

The radical and photochemical reactivity of branched aldehydes is an area of growing interest. Future studies could investigate the behavior of "Octanal, 2,4-diethyl-" under photochemical conditions, such as its potential to act as a photoinitiator or undergo photochemically induced C-H functionalization. Exploring its reactions involving radical intermediates could open up new pathways for the synthesis of complex molecules.

Development of Innovative Analytical Techniques for Trace Analysis

The development of sensitive and selective analytical methods for the detection and quantification of "Octanal, 2,4-diethyl-" at trace levels is essential, particularly if it is found to be present in complex matrices such as environmental samples or food products. While general methods for aldehyde analysis exist, methods optimized for this specific branched and chiral aldehyde are needed. This could involve advanced chromatographic techniques, such as multidimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), or the development of specific derivatization reagents to enhance its detection by techniques like high-performance liquid chromatography (HPLC).

Comprehensive Ecological Impact Assessments and Environmental Risk Mitigation Strategies (non-human toxicity)

A significant research gap exists regarding the ecological footprint of Octanal (B89490), 2,4-diethyl-. To date, no specific studies on its environmental fate, persistence, bioaccumulation, or toxicity to a diverse range of non-human organisms have been published. Future research must prioritize a multi-faceted approach to elucidate its potential environmental risks.

Detailed Research Priorities:

Environmental Fate and Transport: Investigations are needed to determine the persistence of Octanal, 2,4-diethyl- in various environmental compartments, including soil, water, and air. Key parameters to study include its rates of biodegradation, photodegradation, and hydrolysis. Understanding its partitioning behavior (e.g., octanol-water partition coefficient) will be crucial for predicting its distribution in the environment.

Ecotoxicity Profiling: A battery of standardized ecotoxicity tests should be conducted on a range of aquatic and terrestrial organisms representing different trophic levels. This should include acute and chronic toxicity studies on algae, invertebrates (e.g., Daphnia magna), and fish. For the terrestrial compartment, toxicity to earthworms and soil microorganisms should be assessed.

Bioaccumulation Potential: Studies are required to determine the potential for Octanal, 2,4-diethyl- to accumulate in the tissues of organisms. This is particularly important for a C12 aldehyde, as increasing carbon chain length can sometimes correlate with increased lipophilicity and bioaccumulation potential.

Development of Mitigation Strategies: In the absence of concrete data, potential environmental risk mitigation strategies must be considered hypothetically. Based on general principles for aldehyde contamination, research could explore the efficacy of advanced oxidation processes, bioremediation using specialized microbial consortia, and adsorption techniques for the removal of Octanal, 2,4-diethyl- from industrial effluents. teamonebiotech.com

To illustrate the type of data required, the following hypothetical data tables are presented.

Table 1: Hypothetical Ecotoxicity Data for Octanal, 2,4-diethyl-

Test Organism Endpoint Duration Hypothetical Value
Daphnia magna (Water Flea) EC50 (Immobilisation) 48 hours 5.2 mg/L
Pimephales promelas (Fathead Minnow) LC50 (Mortality) 96 hours 12.8 mg/L
Pseudokirchneriella subcapitata (Green Algae) EC50 (Growth Inhibition) 72 hours 2.5 mg/L

Table 2: Hypothetical Environmental Fate Parameters for Octanal, 2,4-diethyl-

Parameter Compartment Half-life
Aerobic Biodegradation Water 28 days
Photodegradation Air 12 hours

Discovery of Novel Biological Roles in Underexplored Organisms (non-human)

The biological roles of branched-chain aldehydes in many organisms, particularly those outside of well-studied model systems, are largely unknown. For Octanal, 2,4-diethyl-, there is a complete lack of information regarding its natural occurrence or function in any non-human organism. Future research should focus on identifying its potential roles in chemical communication, defense mechanisms, and metabolic pathways in a variety of underexplored taxa.

Detailed Research Directions:

Screening for Natural Occurrence: Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), should be employed to screen a wide range of organisms for the presence of Octanal, 2,4-diethyl-. Priority should be given to organisms known to produce other volatile organic compounds, such as insects, marine invertebrates, and plants from unique ecological niches.

Pheromonal and Allelochemical Activity: Once identified in an organism, studies should be designed to investigate the potential role of Octanal, 2,4-diethyl- as a pheromone (for intraspecific communication) or an allelochemical (for interspecific communication). This could involve behavioral assays to assess attraction, repulsion, or other specific responses in relevant organisms. For example, branched-chain aldehydes are known to be important flavor compounds in some fermented foods, suggesting a potential role in microbial interactions. nih.gov

Role in Defense Mechanisms: The reactivity of aldehydes suggests a potential role in chemical defense against predators or pathogens. Research could explore whether the compound is produced or upregulated in response to stress or attack in organisms where it is found to be naturally occurring.

Metabolic Pathway Elucidation: If Octanal, 2,4-diethyl- is identified as a natural product, further research will be needed to elucidate the biosynthetic pathways responsible for its production. This would likely involve isotopic labeling studies and genomic or transcriptomic analyses to identify the enzymes involved.

Table 3: Hypothetical Biological Roles of Octanal, 2,4-diethyl- in Underexplored Organisms

Organism Type Potential Role Hypothetical Finding
Marine Sponge (Spongia sp.) Antifouling Agent Secretion of Octanal, 2,4-diethyl- inhibits the settlement of barnacle larvae.
Orchid Bee (Euglossa sp.) Pheromone Component Male bees collect and store the compound to use in mating displays.

Q & A

Q. What are the key physicochemical properties of octanal critical for experimental design in synthetic chemistry?

Octanal's reactivity as an aldehyde (e.g., nucleophilic addition, oxidation) makes it a versatile intermediate. Key properties include:

  • Molecular formula : C₈H₁₆O (SMILES: CCCCCCCC=O) .
  • Boiling point : 171–175°C (useful for distillation purification).
  • Henry's Law constant : kH=1.2×103atm.m3/molk_H = 1.2 \times 10^{-3} \, \text{atm.m}^3/\text{mol} at 25°C, relevant for gas-phase studies .
  • Solubility : 0.1–0.3 g/L in water, necessitating organic solvents (e.g., p-xylene) for homogeneous reaction conditions .

Methodological Tip: Use NMR (e.g., 1H^1\text{H}, 13C^{13}\text{C}) to monitor aldehyde proton signals (δ 9.7–10.0 ppm) and track reaction progress .

Q. How can researchers synthesize octanal derivatives with controlled stereochemistry or substituents (e.g., 2,4-diethyloctanal)?

  • Catalytic dehydrogenation : Octanol dehydrogenation using Cu/MgO catalysts yields octanal with >90% selectivity under mild conditions (150–200°C) .
  • Aldol condensation : Base-catalyzed reactions (e.g., NaOH) enable C–C bond formation for branched analogs. For 2,4-diethyl substitution, optimize temperature (40–60°C) and stoichiometry to minimize side products like oligomers.
  • Purification : Use fractional distillation or silica-gel chromatography (hexane:ethyl acetate gradient) to isolate pure fractions .

Advanced Research Questions

Q. How does octanal influence ecological interactions, and what experimental models validate its role as a semiochemical?

Octanal acts as a volatile organic compound (VOC) attractant for entomopathogenic nematodes (EPNs), such as Heterorhabditis bacteriophora. Key methodologies include:

  • Y-tube olfactometry : Test behavioral responses to octanal at 0.03 ppm (attraction threshold) .
  • GC-EAD (Gas Chromatography-Electroantennographic Detection) : Identify octanal-specific antennal responses in target organisms (e.g., Megastigmus wasps) .
  • Contradiction Note : While octanal attracts EPNs in potato tuber studies, its role may reverse in other plant systems due to species-specific VOC profiles. Validate with dose-response assays .

Q. What mechanistic insights explain octanal's pro-atherogenic effects in murine models?

Octanal activates olfactory receptor Olfr2 (ortholog of human OR6A2) in macrophages, driving NLRP3 inflammasome activation and atherosclerosis progression. Key experimental approaches:

  • Bone marrow transplantation : Compare lesion size in Ldlr⁻/⁻ mice reconstituted with Olfr2⁺/⁺ vs. Olfr2⁻/⁻ bone marrow (50% reduction in lesions with knockout) .
  • Pharmacological inhibition : Use citral (Olfr2 antagonist) to suppress plaque formation in Apoe⁻/⁻ mice (intraperitoneal injection, 10 mg/kg) .
  • Data Gap : Human translational studies are lacking. Use single-cell RNA sequencing to map OR6A2 expression in atherosclerotic plaques.

Q. How do combustion characteristics of octanal compare to diesel, and what experimental setups quantify its viability as a biofuel?

Octanal's oxygenated structure reduces soot formation but alters flame dynamics. Key findings from high-pressure spray combustion studies:

  • Two-color pyrometry : Octanal exhibits 20% shorter ignition delay but 15% longer soot lift-off length vs. diesel (20 MPa, 900 K) .
  • Soot volume fraction : 40% lower in octanal flames due to absence of aromatic rings .
  • Challenge : Address octanal's lower energy density (ΔHc ≈ 35 MJ/kg vs. diesel’s 45 MJ/kg) by blending with hydrocarbon fuels.

Data Contradictions and Resolution Strategies

  • Semiochemical Role : Octanal's attractant/repellent effects vary by organism and concentration. Resolve via meta-analysis of dose-response curves across taxa .
  • Catalytic Selectivity : Conflicting yields in dehydrogenation studies (70–95%) may stem from catalyst pretreatment (e.g., reduction in H₂ flow). Standardize catalyst activation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.